Welcome to the BenchChem Online Store!
molecular formula C8H14O B3190368 2-Methyleneheptan-1-al CAS No. 4125-23-9

2-Methyleneheptan-1-al

Cat. No. B3190368
M. Wt: 126.2 g/mol
InChI Key: LDGVIXYITWDQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08080691B2

Procedure details

A 3-L three-neck flask fitted with an overhead stirrer and a condenser was charged with di-n-butylamine (33 g) and acetic acid (31 g). Formaldehyde solution in water (500 mL, 33%) was added and the resulting solution was heated to 50° C. with stirring. Heptanal (500 g) was fed in over about 1.5 hours. A slight exotherm was noticed during the feed. GC analysis showed the consumption of heptanal and the production of 2-methylene heptanal, and a conversion rate of about 95% after the feed was completed. The reaction was cooled to room temperature and the reaction mixture was poured into a separatory funnel and washed once with HCl solution (5%). The organic layer was then washed once with saturated sodium carbonate to provide crude 2-methylene heptanal (553 g), which was loaded into a 2-L stainless steel pressure reactor along with dicyclopentadiene (343 g). The pressure reactor was sealed and heated to 170° C. with stirring for two hours. The reaction was then cooled to room temperature. The resulting crude product was purified by distillation to yield 2-pentylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde (217 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Quantity
33 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.C=O.[CH:7](=[O:14])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>O.C(NCCCC)CCC>[CH2:1]=[C:8]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(CCCCCC)=O
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
33 g
Type
catalyst
Smiles
C(CCC)NCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-L three-neck flask fitted with an overhead stirrer and a condenser
CUSTOM
Type
CUSTOM
Details
was fed in over about 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the consumption of heptanal
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was poured into a separatory funnel
WASH
Type
WASH
Details
washed once with HCl solution (5%)
WASH
Type
WASH
Details
The organic layer was then washed once with saturated sodium carbonate

Outcomes

Product
Name
Type
product
Smiles
C=C(C=O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 553 g
YIELD: CALCULATEDPERCENTYIELD 848.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.